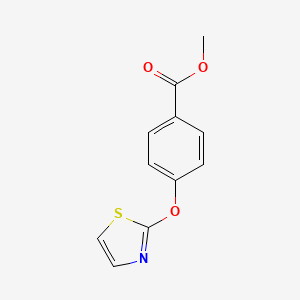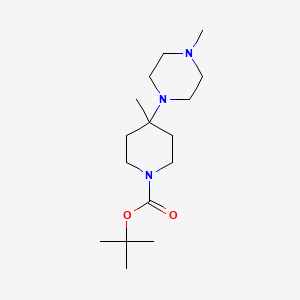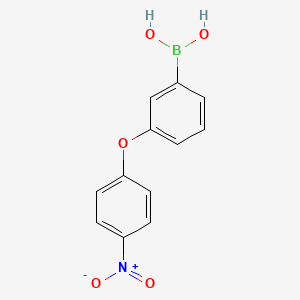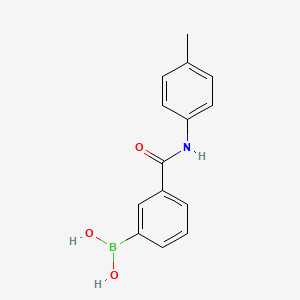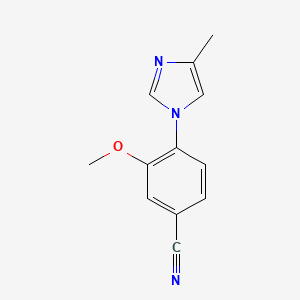
3-メトキシ-4-(4-メチル-1H-イミダゾール-1-イル)ベンゾニトリル
概要
説明
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol It is characterized by the presence of a methoxy group, an imidazole ring, and a benzonitrile moiety
科学的研究の応用
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
作用機序
Target of Action
The primary targets of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile’s action are currently unknown
生化学分析
Biochemical Properties
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has been shown to inhibit cell proliferation by affecting the MAPK/ERK signaling pathway . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Furthermore, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting liver and kidney function . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . The localization and accumulation of the compound in certain tissues can affect its activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde or 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylamine.
Substitution: Formation of various substituted imidazole derivatives.
類似化合物との比較
Similar Compounds
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Methyl-1H-imidazole: Contains the imidazole ring but lacks the benzonitrile and methoxy groups.
Uniqueness
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitrile groups, along with the imidazole ring, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDBCCIZTKTFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



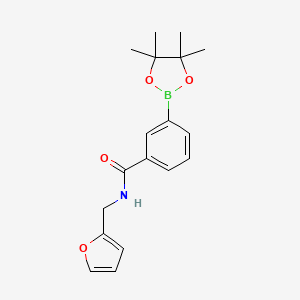
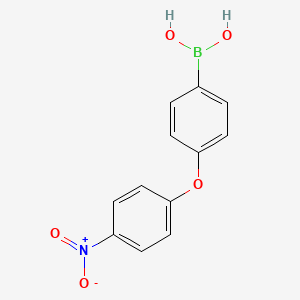
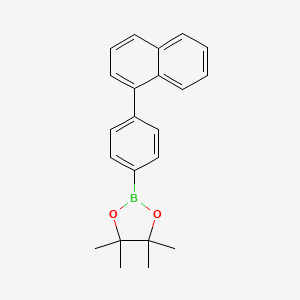
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)


![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)

